molecular formula C22H23NO2 B12838639 tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate

tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate

Cat. No.: B12838639
M. Wt: 333.4 g/mol
InChI Key: DZNSADODPGNYRB-UHFFFAOYSA-N
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Description

tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate is a complex organic compound with a unique structure that includes a carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the carbazole core, followed by functionalization to introduce the tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers are investigating its effects on various biological pathways and its potential as a drug candidate for treating diseases .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate involves its interaction with specific molecular targets in biological systems. These interactions can modulate various pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, as discussed above .

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 13-azapentacyclo[13.2.1.02,14.03,12.04,9]octadeca-3(12),4,6,8,10,16-hexaene-13-carboxylate

InChI

InChI=1S/C22H23NO2/c1-22(2,3)25-21(24)23-17-11-10-13-6-4-5-7-16(13)19(17)18-14-8-9-15(12-14)20(18)23/h4-11,14-15,18,20H,12H2,1-3H3

InChI Key

DZNSADODPGNYRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C3CC(C2C4=C1C=CC5=CC=CC=C54)C=C3

Origin of Product

United States

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